- Resolvin D2 and Resolvin D1 Differentially Activate Protein Kinases to Counter-Regulate Histamine-Induced [Ca2+]i Increase and Mucin Secretion in Conjunctival Goblet Cells, International Journal of Molecular Sciences, 2022, 23(1),

Cas no 92693-03-3 (17S-Hdha)

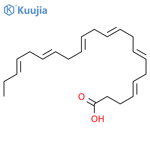

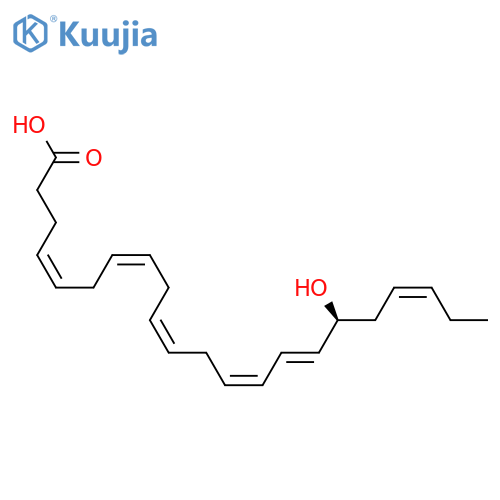

17S-Hdha structure

Produktname:17S-Hdha

17S-Hdha Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- (4Z,7Z,10Z,13Z,15E,17S,19Z)-17-Hydroxy-4,7,10,13,15,19-docosahexa enoic acid

- CTK4A7949

- ACMC-1BRIH

- 4,5-cyclopenteno-3-(methylsulfinyl)-6-(methylthio)-1,2-diazine

- AG-D-32135

- 1-METHANESULFINYL-4-METHYLSULFANYL-6,7-DIHYDRO-5H-CYCLOPENTA[D]PYRIDAZINE

- 17S-hydroxy-4Z,7Z,10Z,13Z,15E,19Z-docosahexaenoic acid

- 5H-Cyclopenta[d]pyridazine,6,7-dihydro-1-(methylsulfinyl)-4-(methylthio)-

- AGN-PC-00B3K2

- 4,5-dehydro 17S-HDHA

- 1-(methylsulfinyl)-4-(methylthio)-6,7-dihydro-5H-cyclopenta[d]pyridazine

- 17(S)-HDoHE

- 17S-HDHA

- 17S-hydroxy DHA

- (17S)-hydroxydocosahexaenoic acid

- LMFA04000012

- (4Z,7Z,10Z,13Z,15E,17S,19Z)-17-Hydroxy-4,7,10,13,15,19-docosahexaenoic acid (ACI)

- 4,7,10,13,15,19-Docosahexaenoic acid, 17-hydroxy-, [S-(E,Z,Z,Z,Z,Z)]- (9CI)

- 17S-Hdha

-

- Inchi: 1S/C22H32O3/c1-2-3-15-18-21(23)19-16-13-11-9-7-5-4-6-8-10-12-14-17-20-22(24)25/h3,5-8,11-16,19,21,23H,2,4,9-10,17-18,20H2,1H3,(H,24,25)/b7-5-,8-6-,13-11-,14-12-,15-3-,19-16+/t21-/m0/s1

- InChI-Schlüssel: SWTYBBUBEPPYCX-YTQNUIGOSA-N

- Lächelt: C(/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O)=C\[C@@H](O)C/C=C\CC

Berechnete Eigenschaften

- Genaue Masse: 344.23514488g/mol

- Monoisotopenmasse: 344.23514488g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 2

- Anzahl der Akzeptoren für Wasserstoffbindungen: 3

- Schwere Atomanzahl: 25

- Anzahl drehbarer Bindungen: 14

- Komplexität: 493

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 1

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 6

- Undefined Bond Stereocenter Count: 0

- XLogP3: 5.1

- Topologische Polaroberfläche: 57.5

Experimentelle Eigenschaften

- Farbe/Form: 0.1 mg/mL (900125E-100ug)

0.5 mg/mL (900125E-500ug)

17S-Hdha Sicherheitsinformationen

- Transportnummer gefährlicher Stoffe:UN1170 - class 3 - PG 2 - Ethanol, solution

- Lagerzustand:−70°C

17S-Hdha Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66658-100ug |

17(S)-HDHA |

92693-03-3 | 98% | 100ug |

¥2584.00 | 2023-09-08 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 900125E-100UG |

17(S)-HDHA |

92693-03-3 | 17(S)-hydroxy Docosahexaenoic acid, ethanol solution | 100μG |

2066.09 | 2021-05-14 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 900125E-500.956500μg |

17(S)-HDHA |

92693-03-3 | 500.956500μg |

¥8820.5 | 2023-11-02 | ||

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66658-250ug |

17(S)-HDHA |

92693-03-3 | 98% | 250ug |

¥6096.00 | 2023-09-08 | |

| Larodan | 14-2273-39-100ug |

17(S)-hydroxy-4(Z),7(Z),10(Z),13(Z),15(E),19(Z)-docosahexaenoic acid |

92693-03-3 | >98% | 100ug |

€532.00 | 2023-09-19 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66658-50ug |

17(S)-HDHA |

92693-03-3 | 98% | 50ug |

¥1425.00 | 2023-09-08 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S913100-100μg |

17(S)-HDHA |

92693-03-3 | 98% | 100μg |

¥4,487.00 | 2022-09-28 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66658-25ug |

17(S)-HDHA |

92693-03-3 | 98% | 25ug |

¥847.00 | 2023-09-08 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 900125E-100.956100μg |

17(S)-HDHA |

92693-03-3 | 100.956100μg |

¥2650.26 | 2023-11-02 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 900125E-500UG |

17(S)-HDHA |

92693-03-3 | 17(S)-hydroxy Docosahexaenoic acid, ethanol solution | 500μG |

6876.33 | 2021-05-14 |

17S-Hdha Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Catalysts: Arachidonate 15-lipoxygenase Solvents: Water

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 12 - 16 h

Referenz

- Compounds, compositions, and methods for the treatment of inflammatory, degenerative, and neurodegenerative diseases, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Oxygen Solvents: Water ; pH 9, 0 °C

1.2 Reagents: Citric acid Solvents: Hexane , Ethyl acetate

1.3 Reagents: Triphenylphosphine Solvents: Hexane , Ethyl acetate ; 0 - 4 °C

1.2 Reagents: Citric acid Solvents: Hexane , Ethyl acetate

1.3 Reagents: Triphenylphosphine Solvents: Hexane , Ethyl acetate ; 0 - 4 °C

Referenz

- First total synthesis of the anti-inflammatory and pro-resolving lipid mediator 16(R),17(S)-diHDHA, Tetrahedron Letters, 2018, 59(12), 1143-1146

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Catalysts: Lipoperoxidase (general) Solvents: Water ; pH 9, 0 °C

1.2 Reagents: Triphenylphosphine ; pH 9

1.2 Reagents: Triphenylphosphine ; pH 9

Referenz

- Synthesis of resolvins and intermediates, compounds prepared thereby, and uses thereof, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Ammonium hydroxide , Oxygen Solvents: Water ; 1 h, 0 - 5 °C; 30 - 300 min, 0 - 5 °C

1.2 Reagents: N-Acetyl-L-cysteine ; 45 min, 0 - 5 °C

1.3 Reagents: Citric acid ; pH 4 - 5

1.2 Reagents: N-Acetyl-L-cysteine ; 45 min, 0 - 5 °C

1.3 Reagents: Citric acid ; pH 4 - 5

Referenz

- Method for producing ω3 and ω6 unsaturated fatty acid oxides, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen

Referenz

- Cardiovascular properties of hydroxylated docosahexaenoates, Progress in Clinical and Biological Research, 1989, 301, 511-15

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Tris(2-carboxyethyl)phosphine , Oxygen Catalysts: Lipoperoxidase (general) Solvents: Water ; 2 h, pH 9.5, 4 °C

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Referenz

- Gram scale synthesis of specialized pro-resolving mediator 17(S)-HDHA using lipoxygenase enhanced by water-soluble reducing agent TCEP, Bioorganic & Medicinal Chemistry Letters, 2016, 26(2), 343-345

Herstellungsverfahren 8

Reaktionsbedingungen

Referenz

- PPARγ agonistic medicinal compositions, World Intellectual Property Organization, , ,

17S-Hdha Raw materials

17S-Hdha Preparation Products

17S-Hdha Verwandte Literatur

-

Robert Nshimiyimana,Ting Fung Lam,Shubhangi Aggarwal,Charles N. Serhan,Nicos A. Petasis RSC Adv. 2022 12 11613

-

Robert Nshimiyimana,Stephen J. Glynn,Charles N. Serhan,Nicos A. Petasis Org. Biomol. Chem. 2023 21 1667

Verwandte Kategorien

- Lösungsmittel und organische Chemikalien Organische Verbindungen Lipide und lipidähnliche Moleküle Fettsäuren sehr lange Ketten-Fettsäuren

- Lösungsmittel und organische Chemikalien Organische Verbindungen Lipide und lipidähnliche Moleküle Fettsäuren Fettsäuren und Konjugate sehr lange Ketten-Fettsäuren

92693-03-3 (17S-Hdha) Verwandte Produkte

- 2411330-20-4((2E)-N-[(3-cyanophenyl)methyl]-4-(dimethylamino)-N-[2-(dimethylamino)ethyl]but-2-enamide)

- 1251601-53-2(N-[(furan-2-yl)methyl]-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide)

- 2034205-16-6(5-chloro-6-hydroxy-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyridine-3-carboxamide)

- 1806988-99-7(2-(Difluoromethyl)-3-methoxy-5-methyl-4-(trifluoromethyl)pyridine)

- 2171853-76-0(2-({1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-yl-N-methylformamido}oxy)acetic acid)

- 1245532-35-7(2-Methoxy-3,4-dimethylbenzamide)

- 174603-69-1(N-(4-benzoylphenyl)maleamic Acid)

- 119410-84-3(Uridine,5-methyl-2'-C-methyl-)

- 225652-11-9((4-(4-Chlorophenoxy)phenyl)(methyl)sulfane)

- 2168409-87-6(Methyl 2-(3-sulfamoylcyclopentyl)acetate)

Empfohlene Lieferanten

atkchemica

Gold Mitglied

CN Lieferant

Reagenz

Xiamen PinR Bio-tech Co., Ltd.

Gold Mitglied

CN Lieferant

Großmenge

BIOOKE MICROELECTRONICS CO.,LTD

Gold Mitglied

CN Lieferant

Reagenz

Heyuan Broad Spectrum Biotechnology Co., Ltd

Gold Mitglied

CN Lieferant

Reagenz

Shanghai Jinhuan Chemical CO., LTD.

Gold Mitglied

CN Lieferant

Großmenge